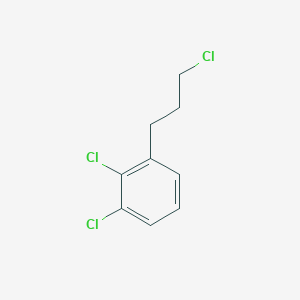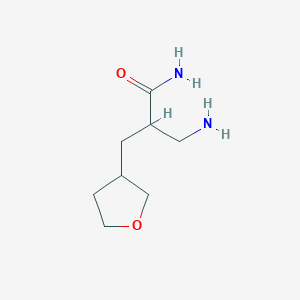
5-Ethyl-4-nitro-2-thiophenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-nitro-2-thiophenesulfonyl chloride: is a chemical compound belonging to the class of thiophenesulfonyl chlorides. Thiophenes are sulfur-containing heterocyclic compounds, and sulfonyl chlorides are derivatives of sulfonic acids where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of an ethyl group at the 5-position, a nitro group at the 4-position, and a sulfonyl chloride group at the 2-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4-nitro-2-thiophenesulfonyl chloride typically involves the nitration of 5-ethylthiophene-2-sulfonyl chloride
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process starting from thiophene. The thiophene undergoes sulfonylation to form thiophenesulfonyl chloride, followed by ethylation and nitration steps to introduce the ethyl and nitro groups, respectively.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-4-nitro-2-thiophenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Sulfonyl esters, sulfonamides, and thiols.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a probe in biological assays. Medicine: It serves as a precursor for the development of therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-ethyl-4-nitro-2-thiophenesulfonyl chloride exerts its effects depends on the specific application. For example, in enzyme inhibition, it may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Thiophenesulfonyl chloride: Lacks the ethyl and nitro groups.
5-Ethylthiophene-2-sulfonyl chloride: Lacks the nitro group.
4-Nitrothiophenesulfonyl chloride: Lacks the ethyl group.
Uniqueness: The presence of both the ethyl and nitro groups on the thiophene ring makes 5-ethyl-4-nitro-2-thiophenesulfonyl chloride unique, as it combines the properties of both substituents, leading to distinct reactivity and applications.
Propriétés
Numéro CAS |
56920-83-3 |
|---|---|
Formule moléculaire |
C6H6ClNO4S2 |
Poids moléculaire |
255.7 g/mol |
Nom IUPAC |
5-ethyl-4-nitrothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO4S2/c1-2-5-4(8(9)10)3-6(13-5)14(7,11)12/h3H,2H2,1H3 |
Clé InChI |
LSDJSQZFZBCRMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)

![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)

![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)


![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

